molecular formula C17H14Cl2N4O2S B2980312 N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 391887-97-1

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No.: B2980312
CAS No.: 391887-97-1
M. Wt: 409.29
InChI Key: YLHVPCDUSNXIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3,4-Dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a novel chemical entity designed for pharmaceutical and biochemical research. This compound features a 1,2,4-triazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs . The structure incorporates a 3,4-dichlorophenyl moiety and a phenoxyacetamide group, which may contribute to its target affinity and selectivity. Compounds containing the 1,2,4-triazole nucleus have demonstrated a wide spectrum of significant biological activities in scientific literature, making them valuable tools for probing biological systems . Research on analogous structures has indicated potential as enzyme inhibitors. Specifically, recent studies on N-substituted 1,2,4-triazole derivatives have shown potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a target implicated in inflammatory processes . The molecular architecture of this compound suggests potential for similar applications in research focused on inflammation. Furthermore, 1,2,4-triazole-based compounds are frequently investigated for their antimicrobial and anticancer properties, opening avenues for its use in infectious disease and oncology research . The presence of the dichlorophenyl substituent is a common feature in pharmacologically active molecules and may enhance lipophilicity and membrane permeability. This product is provided as a high-purity compound for research purposes. Researchers can utilize this chemical in various in vitro assays, including high-throughput screening, mechanism-of-action studies, and structure-activity relationship (SAR) explorations to develop new therapeutic leads. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c18-13-7-6-11(8-14(13)19)23-15(21-22-17(23)26)9-20-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHVPCDUSNXIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with five analogous triazole-based acetamides from recent literature. Key differences in substituents, electronic effects, and reported bioactivities are highlighted.

Structural and Functional Differences

Compound Name Key Substituents Molecular Features Reported Bioactivity/Application
Target Compound: N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide 3,4-Dichlorophenyl, sulfanylidene, phenoxyacetamide High lipophilicity (Cl groups), potential ROS scavenging (sulfanylidene) Inferred anti-inflammatory/antiproliferative
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl, 4-propylphenoxy, 2,3-dimethylphenyl Bulky substituents (propylphenoxy), moderate lipophilicity Not specified; likely antimicrobial
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino, furan-2-yl Electron-rich (amino, furan), enhanced hydrogen bonding Anti-exudative (comparable to diclofenac)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl, 4-pyridinyl, CF₃/Cl Polar pyridinyl group, strong electron-withdrawing CF₃ Potential kinase inhibition
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Amino, 3-methylphenyl, 5-chloro-2-methylphenyl Dual methyl/chloro groups, amino for solubility Antiproliferative (e.g., ZINC2393511)

Key Comparative Insights

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound may enhance membrane permeability and target binding compared to less-halogenated analogs (e.g., phenyl in or methylphenyl in ). Chlorine atoms increase lipophilicity and metabolic stability but may reduce aqueous solubility . Sulfanylidene vs. Phenoxyacetamide vs.

Synthetic Complexity: The target compound’s synthesis likely requires stringent control for introducing the dichlorophenyl and sulfanylidene groups, whereas analogs like (amino/furan) or (amino/methyl) involve simpler functionalization steps .

Biological Activity Trends: Anti-exudative activity in correlates with electron-donating substituents (amino, furan), whereas antiproliferative activity in and the target compound may stem from halogenated aromatic systems.

Research Findings and Implications

  • Antiproliferative Potential: The dichlorophenyl and sulfanylidene groups in the target compound align with structural motifs in known antiproliferative agents (e.g., ), suggesting utility in oncology research. However, specific in vitro/in vivo data are lacking and require validation.
  • Anti-inflammatory Prospects: The phenoxyacetamide moiety resembles nonsteroidal anti-inflammatory drug (NSAID) frameworks, while sulfanylidene may augment COX inhibition. Direct comparisons to diclofenac derivatives () are warranted.
  • Metabolic Stability: Halogenation typically improves metabolic resistance, but the dichlorophenyl group may increase hepatotoxicity risks compared to methyl or amino substituents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide?

  • Methodology :
    • Reaction Setup : Equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) are refluxed at 150°C for 5 hours using pyridine and Zeolite Y-H as catalysts .
    • Workup : Distill excess pyridine, cool the mixture, and precipitate the product using ice-cold hydrochloric acid. Recrystallize from ethanol for purity .
    • Catalyst Optimization : Zeolite Y-H enhances regioselectivity, while pyridine acts as a base to neutralize HCl byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopic Methods :
    • NMR : Confirm substitution patterns (e.g., dichlorophenyl protons, phenoxyacetamide methylene groups) .
    • IR : Identify key functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹) .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .

Q. What purification strategies are effective post-synthesis?

  • Recrystallization : Ethanol is preferred due to moderate polarity, which balances solubility and yield .
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate minor impurities .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

  • Methodology :
    • Density Functional Theory (DFT) : Compare calculated bond lengths/angles with X-ray data to validate force fields .
    • Twinning Analysis : Use SHELXD/SHELXE to address twinning in crystals, which may distort structural interpretations .
    • Hydrogen Bonding Validation : Overlay crystallographic data with molecular docking results to confirm active-site interactions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in anticancer assays?

  • In Vitro Testing :
    • Dose-Response Curves : Use standardized protocols (e.g., MTT assays) with positive controls (e.g., doxorubicin) to ensure reproducibility .
    • Orthogonal Assays : Validate antiproliferative activity via apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .
  • Computational SAR :
    • QSAR Modeling : Incorporate electronic descriptors (e.g., Hammett constants of dichlorophenyl groups) to predict activity trends .

Q. How can non-reproducible crystallization outcomes be mitigated?

  • Controlled Conditions :
    • Temperature/Humidity : Use sealed chambers to stabilize supersaturation levels during slow evaporation .
    • Seeding : Introduce microcrystals of known structure to guide nucleation .
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve crystal lattice stability .

Q. What strategies address discrepancies in biological activity data across studies?

  • Data Reconciliation :
    • Assay Standardization : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
    • Batch Analysis : Compare compound purity (via HPLC) across studies; impurities >2% may skew results .
    • Theoretical Frameworks : Link findings to mechanistic hypotheses (e.g., triazole-mediated kinase inhibition) to contextualize outliers .

Q. How can reaction yields be improved without compromising stereochemical integrity?

  • Process Optimization :
    • Design of Experiments (DoE) : Vary catalysts (e.g., Zeolite Y-H vs. H-beta) and temperatures to identify Pareto-optimal conditions .
    • Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to <1 hour, minimizing side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.